molecular formula C31H38O12 B197904 19-Hydroxybaccatin III CAS No. 78432-78-7

19-Hydroxybaccatin III

Cat. No. B197904
CAS RN: 78432-78-7
M. Wt: 602.6 g/mol
InChI Key: SYDMVWLQJZBPIU-LSOODRMYSA-N
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Description

19-Hydroxybaccatin III is a natural product found in Taxus wallichiana, Taxus wallichiana var. wallichiana, and Taxus sumatrana . It is a compound isolated from the leaves and twigs of Taxus sumatrana .


Synthesis Analysis

A bioconversion system was established for the production of baccatin III, an advanced precursor of paclitaxel, in the transgenic mushroom Flammulina velutipes expressing the 10-deacetylbaccatin III-10 β-O -acetyltransferase gene . The DBAT gene from the plant Taxus chinensis can be functionally expressed in F. velutipes. Transgenic F. velutipes expressing the DBAT gene is able to produce the target product, baccatin III .


Molecular Structure Analysis

The molecular formula of 19-Hydroxybaccatin III is C31H38O12 . The molecular weight is 602.6 g/mol . The IUPAC name is [ (1 S ,2 S ,3 R ,4 S ,7 R ,9 S ,10 R ,12 R ,15 S )-4,12-diacetyloxy-1,9,15-trihydroxy-10- (hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo [11.3.1.0 3,10 .0 4,7 ]heptadec-13-en-2-yl] benzoate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 19-Hydroxybaccatin III include a molecular weight of 602.6 g/mol and a molecular formula of C31H38O12 . The compound is a powder .

Scientific Research Applications

  • Comparison with Taxol and Baccatin III : 19-Hydroxybaccatin III was compared with Taxol and Baccatin III for their effects on adrenal medullary cells. It was found that unlike Taxol, 19-Hydroxybaccatin III and Baccatin III had little or no action on mammalian microtubules, suggesting the importance of the C13 position's esterification in Taxol's inhibitory actions on nicotinic receptor-stimulated catecholamine release (McKay, 1989).

  • New Antitumor Taxanes : 19-Hydroxybaccatin III was isolated from Taxus wallichiana as a new KB cytotoxic taxane derivative. Along with 10-deacetylcephalomannine and 10-deacetyltaxol, it demonstrated activity against PS leukemia in vivo (McLaughlin, Miller, Powell, & Smith, 1981).

  • Synthesis of Anticancer Taxoid Ortaxel : 14beta-Hydroxybaccatin III, derived from 19-Hydroxybaccatin III, is a starting material for synthesizing the second-generation anticancer taxoid ortataxel. This study provided a practical method for semisynthesizing ortataxel from 10-deacetylbaccatin III, a compound readily available from various yews (Baldelli et al., 2003).

  • Anti-Inflammatory and Antinociceptive Activity : Taxoids, including 19-Hydroxybaccatin III, isolated from the heartwood of Taxus baccata L., demonstrated significant antinociceptive activity and potential anti-inflammatory effects in mice models (Kuepeli, Erdemoglu, Yeşilada, & Şener, 2003).

  • Genetic Engineering in Taxol Biosynthesis : The study on the genetic engineering of taxol biosynthetic genes in Saccharomyces cerevisiae involved Baccatin III, a key intermediate of Taxol biosynthesis derived from 19-Hydroxybaccatin III. This approach aimed to reconstruct the early steps of taxane diterpenoid metabolism in yeast as a microbial production host (DeJong et al., 2006).

  • Improved Synthesis of Methoxylated Second-Generation Taxanes : A study described an improved synthesis method for methoxylated second-generation antitumor taxanes using derivatives of 19-Hydroxybaccatin III (Barboni et al., 2006).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDMVWLQJZBPIU-VHLOTGQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

19-Hydroxybaccatin III

CAS RN

78432-78-7
Record name 19-Hydroxybaccatin III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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19-Hydroxybaccatin III
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19-Hydroxybaccatin III
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Reactant of Route 6
19-Hydroxybaccatin III

Citations

For This Compound
85
Citations
JL McLaughlin, RW Miller, RG Powell… - Journal of Natural …, 1981 - ACS Publications
… Nmr and ms spectral analyses permitted their characterization as 19-hydroxybaccatin III (3), … In table 2 are listed the 13C nmr assignments of 19-hydroxybaccatin III along with those of …
Number of citations: 165 pubs.acs.org
K Fuji, K Tanaka, B Li, T Shingu, H Sun… - Journal of Natural …, 1993 - ACS Publications
… 4) with those of 19-hydroxybaccatin III. The eims of 6 was identical with that of 19hydroxybaccatin III (17), whereas … of compound 6 was thus deduced to be 7 -epi-19-hydroxybaccatin III. …
Number of citations: 59 pubs.acs.org
DB McKAY - Journal of Pharmacology and Experimental …, 1989 - ASPET
… 19-hydroxybaccatin III, which are structurally similar but lacking a bulky ester linkage at the C13 position. Unlike taxol, baccatin III and 19-hydroxybaccatin III … and 19-hydroxybaccatin III. …
Number of citations: 17 jpet.aspetjournals.org
NHT Phan, NTD Thuan, NC Hao… - Academia Journal of …, 2007 - vjs.ac.vn
… were extracted and analyzed for their contents of two taxanes, namely 10-deacetylbaccatin III (DAB) and 19-hydroxybaccatin III (HB) using high pressure liquid chromatography …
Number of citations: 0 vjs.ac.vn
T Widowati - repository.ipb.ac.id
… recognized for producing a number of active compounds such as taxol, cephalomannine, 7-epi-10-deacetyltaxol, 7-epi-10- deacetylcephalomannine, baccatin III, 19-hydroxybaccatin III …
Number of citations: 0 repository.ipb.ac.id
I KITAGAWA, T MAHMUD, M KOBAYASHI… - Chemical and …, 1995 - jstage.jst.go.jp
Through bioassay—guided separation ofthe chemical constituents ofthe needles of Y'axus sumatrana, taxol (1), cephalomannine (2), and a new taxoid 19-hydroxy-13-oxobaccatin III (8) …
Number of citations: 22 www.jstage.jst.go.jp
YC Shen, KC Cheng, YC Lin, YB Cheng… - Journal of natural …, 2005 - ACS Publications
… 2 /MeOH (10:10:1) to afford 19-hydroxybaccatin III (14, 30 mg), while treatment of fraction A-… Crystallization of fraction A-8-E-6 afforded an additional amount of 19-hydroxybaccatin III (14…
Number of citations: 22 pubs.acs.org
P Hai, SZ Wen, Y Li, Y Gao, XJ Jiang… - Natural Products and …, 2014 - Springer
Three hitherto unknown taxane diterpenoids, namely baccatin VIII (1), baccatin IX (2), and baccatin X (3), along with 10 known analogues were isolated from an ethanolic extract of the …
Number of citations: 10 link.springer.com
YC Shen, YT Chang, SS Wang, YC Lin… - Chemical and …, 2002 - jstage.jst.go.jp
… As part of our investigation of taxoids, we now report the isolation and structure elucidation of three additional new taxoids (1—3) along with 19-hydroxybaccatin III, taxayuntin G and …
Number of citations: 13 www.jstage.jst.go.jp
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org

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